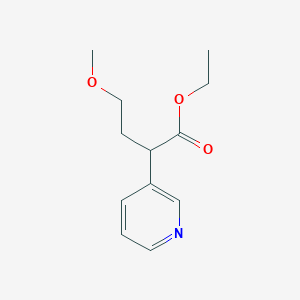

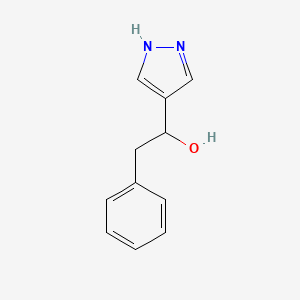

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. One application involves its use in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This process highlights the compound's role as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). This mechanism's understanding led to reaction scope expansion, showcasing the compound's utility in synthesizing diverse chemical structures with significant diastereoselectivities.

Fluorescence and Optical Properties

The compound's derivatives exhibit interesting fluorescence and optical properties, making them subjects of study in materials science. For instance, new ester derivatives of isothiazolo[4,5-b]pyridine, including ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl) butanoate, have been synthesized and analyzed for their optical properties. Studies in ethanol and n-hexane solutions revealed solvatochromism, with differences in emission spectra observed between the two solvents. These properties were further investigated using density functional theory (DFT) and time-dependent DFT methods, indicating the compound's potential in developing materials with specific optical characteristics (Krzyżak, Śliwińska, & Malinka, 2015).

Biodegradation Studies

In environmental sciences, derivatives of this compound are examined for their biodegradability, particularly in the context of gasoline oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). Research into the biodegradation by propane-oxidizing bacteria of these oxygenates showed the capability of certain microbial strains to degrade MTBE and ETBE, transforming them into simpler, less harmful compounds. This process involves the initial oxidation of MTBE and ETBE, leading to the production of tert-butyl alcohol (TBA) and further oxidative degradation into CO2, highlighting the compound's role in environmental detoxification processes (Steffan, McClay, Vainberg, Condee, & Zhang, 1997).

Corrosion Inhibition

This compound derivatives have also been explored for their potential as corrosion inhibitors. Research focusing on pyrrolidine derivatives synthesized from the compound demonstrated their efficacy in inhibiting steel corrosion in sulfuric acid. This application is critical for industries where metal durability and longevity are paramount, showcasing the compound's utility in extending the life of metal structures and components in corrosive environments (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Propiedades

IUPAC Name |

ethyl 4-methoxy-2-pyridin-3-ylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)11(6-8-15-2)10-5-4-7-13-9-10/h4-5,7,9,11H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYLQKCMYANCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOC)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2869869.png)